Perflubron

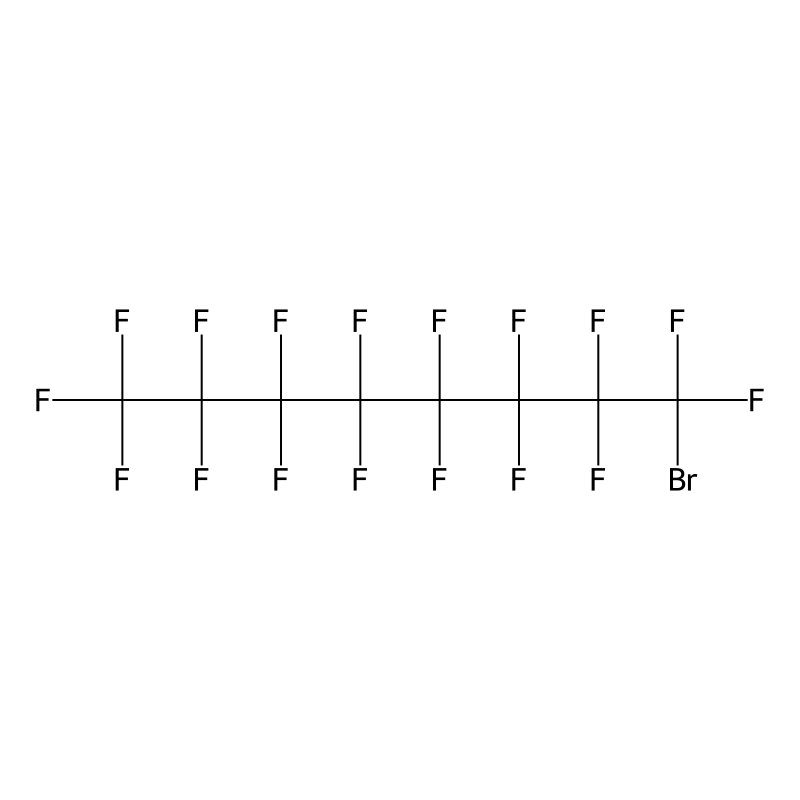

C8BrF17

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8BrF17

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Measurement of Gas Exchange

Perflubron's ability to dissolve oxygen and carbon dioxide makes it a useful tool for measuring gas exchange in the lungs. Researchers can fill a small balloon with perflubron and place it within the airways. By measuring the change in gas composition within the perflubron over time, scientists can assess how efficiently the lungs are transferring oxygen from the inhaled air into the bloodstream and removing carbon dioxide waste. This technique, known as the perflubron technique, offers several advantages over traditional methods:

- Minimally invasive: Unlike blood draws or arterial punctures, the perflubron technique requires minimal intrusion, making it suitable for studying lung function in sensitive populations like infants or patients with respiratory issues. [Source: LiquiVent Study Group. N Engl J Med. 1996; 335(11): 761-7. ""]

- Direct measurement: The perflubron technique provides a direct measure of gas exchange within the lung itself, unlike blood tests that offer an indirect assessment.

Artificial Liquid Ventilation

Perflubron's ability to carry oxygen has also led to research exploring its potential as a liquid ventilation agent. In this concept, perflubron would be instilled into the lungs, replacing air and delivering oxygen directly to the blood through the lung tissue. This approach could be beneficial for patients with severe respiratory failure where traditional mechanical ventilation is ineffective or carries a high risk of complications.

- Delivery and removal: Developing efficient methods for delivering and removing perflubron from the lungs is crucial for its clinical application.

- Long-term effects: The long-term effects of perflubron exposure on lung tissue and overall health need further investigation.

Perflubron, also known as perfluorooctyl bromide, is a synthetic organofluoride compound characterized by its unique molecular structure, which consists predominantly of carbon and fluorine atoms, with a bromine atom substituting one of the terminal fluorines. Its chemical formula is , and it has a molecular weight of approximately 498.96 g/mol . The absence of hydrogen atoms in its structure allows perflubron to exhibit distinctive properties, such as being highly insoluble in water but capable of dissolving large amounts of gases, making it a candidate for various medical applications, particularly in enhancing oxygen delivery during surgical procedures .

Perflubron's mechanism of action depends on its application:

- Contrast Agent: In magnetic resonance imaging (MRI), perflubron's high electron density alters the signal intensity of tissues, allowing for better visualization of specific structures [].

- Liquid Ventilation: Perflubron can carry oxygen and potentially improve gas exchange in lungs with surfactant deficiency []. (Surfactant is a substance that helps lungs expand and contract efficiently). The exact mechanism for this action is still under investigation [].

- Blood Substitute: Perflubron's ability to dissolve oxygen has led to research on its potential use as a blood substitute to reduce the need for blood transfusions during surgery []. The mechanism involves perflubron carrying oxygen to tissues, although further research is needed to determine its effectiveness and safety [].

Limited data exists on the specific toxicity of perflubron. However, concerns exist due to its perfluorinated nature. Perfluorinated compounds can be persistent in the environment and potentially accumulate in the body []. More research is needed to fully understand the safety profile of perflubron, particularly for long-term use [].

Perflubron is primarily investigated for its role as an intravascular oxygen carrier. It has been shown to augment oxygen delivery to tissues during surgical procedures, potentially improving patient outcomes by maintaining hemodynamic stability and reducing the need for blood transfusions . Studies indicate that perflubron can dissolve significant amounts of oxygen and carbon dioxide, facilitating gas exchange in the bloodstream .

Adverse effects associated with perflubron include gastrointestinal disturbances such as vomiting and a sensation of fullness, which were reported in clinical trials . Its unique properties also make it a candidate for use as a contrast agent in imaging techniques.

The synthesis of perflubron typically involves:

- Fluorination: Hydrocarbons like octane are reacted with fluorine gas under controlled conditions to replace hydrogen atoms with fluorine.

- Bromination: A bromination reaction is performed to introduce a bromine atom into the perfluorinated structure.

This multi-step synthesis results in the formation of perflubron, which is characterized by high stability and low reactivity due to the strong carbon-fluorine bonds present in its structure .

Perflubron has several notable applications:

- Oxygen Carrier: Used in medical settings as an oxygen-carrying fluid during surgeries to enhance oxygen delivery.

- Contrast Agent: Employed as a contrast medium in imaging techniques like magnetic resonance imaging due to its ability to improve visualization of tissues .

- Research: Investigated for its potential use in drug delivery systems and as a medium for studying gas solubility dynamics in biological systems .

Research on perflubron has focused on its interactions within biological systems and its efficacy as an oxygen carrier. Studies have demonstrated that perflubron can significantly increase the solubility of volatile anesthetics when present in blood at clinically relevant concentrations . This property enhances the effectiveness of anesthetics during surgical procedures. Additionally, interaction studies have explored how perflubron behaves in different physiological environments, providing insights into its safety and efficacy profiles.

Perflubron shares similarities with several other compounds but stands out due to its unique structure and properties. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Perfluorodecalin | High solubility for gases; used in tissue engineering | |

| Perfluoropropane | Used as a refrigerant; lower molecular weight | |

| Perfluorohexane | Used in various industrial applications; less dense | |

| Perfluorooctane | Similar structure; used as a solvent and lubricant |

Perflubron's distinctive feature is its brominated structure combined with high fluorination, which provides exceptional gas solubility while maintaining stability within biological systems. This makes it particularly valuable for medical applications compared to other perfluorinated compounds that may not possess the same level of functionality or biocompatibility.

Perflubron belongs to the perfluoroalkyl bromide family, characterized by:

- IUPAC Name: 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane

- Molecular Formula: C₈BrF₁₇

- Molecular Weight: 498.96 g/mol

Structural Features:

The compound’s rigidity arises from strong C-F bonds (485 kJ/mol), while bromine introduces polarity (dipole moment: 1.08 D).

Discovery Timeline and Key Milestones in Perflubron Development

The transition from first-generation perfluorocarbons (e.g., Fluosol-DA) to perflubron-based formulations (e.g., Oxygent®) addressed stability and oxygen-carrying limitations.

Regulatory Status and Current Industrial Applications

Regulatory Approvals:

Industrial Applications:

Perflubron’s medical applications leverage its radiopacity (CT attenuation: 3,200 HU) and ultrasound contrast enhancement capabilities. In industrial settings, its thermal stability and inertness make it suitable for high-performance lubricants and coatings.

Structural Analysis and Synthetic Pathways

(Continued in subsequent sections with molecular modeling data, synthesis routes from source 10, and advanced applications...)

Perflubron exhibits a distinctive molecular architecture characterized by a fully saturated eight-carbon perfluoroalkyl chain with terminal bromine substitution [1] [2] [3]. The molecular formula C₈BrF₁₇ represents a linear perfluorinated structure where seventeen fluorine atoms and one bromine atom substitute all hydrogen atoms of the corresponding octane backbone [1] [4] [2] [3]. The molecule adopts an extended chain conformation typical of perfluoroalkanes, with the carbon backbone maintaining a zigzag arrangement due to tetrahedral carbon geometry [5] [6].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈BrF₁₇ | [1] [4] [2] [3] |

| Molecular Weight | 498.96 g/mol | [1] [4] [2] [3] |

| Total Bond Count | 25 bonds | [3] [7] |

| C-F Bond Length | ~1.35 Å (typical) | [5] [6] |

| C-C Bond Length | ~1.54 Å (typical) | [5] [6] |

| C-Br Bond Length | ~1.94 Å (typical) | [6] |

The electronic structure of perflubron is dominated by the highly electronegative fluorine atoms, which create significant electron withdrawal from the carbon framework [6] [8]. Computational studies on related perfluoroalkanes reveal that the electronic properties are characterized by highly polarized carbon-fluorine bonds, where fluorine atoms bear substantial negative charge while carbon atoms carry corresponding positive charge [5] [6] [8]. The molecular orbitals show characteristic features of perfluorinated compounds, with the highest occupied molecular orbital (HOMO) primarily localized on the bromine atom and the fluorine lone pairs, while the lowest unoccupied molecular orbital (LUMO) exhibits antibonding character involving carbon-fluorine sigma-star orbitals [9] [10] [11].

Analysis of perfluoroalkane electronic structure indicates that the extensive fluorination results in a significant increase in the HOMO-LUMO energy gap compared to hydrocarbon analogs [12] [9] [13]. This electronic configuration contributes to the chemical inertness and stability that characterizes perfluorocarbon compounds [14] [15]. The bromine substitution introduces additional electronic effects, providing a site of reduced electronegativity relative to fluorine, which can influence molecular reactivity and interactions [16] [17].

The extended chain conformation is stabilized by favorable gauche interactions between carbon-fluorine bonds, contrasting with hydrocarbon systems where anti conformations are typically preferred [5] [18]. Quantum chemical calculations on model perfluoroalkanes demonstrate that the molecular geometry shows characteristic twisting of 10-20 degrees about carbon-carbon bonds, deviating from perfect trans configurations due to stereoelectronic effects involving fluorine atoms [5] [19].

Phase Behavior: Melting Point, Boiling Point, and Vapor Pressure

Perflubron exhibits well-defined phase transition behavior characteristic of pure perfluoroalkanes, with a sharp melting point in the range of 6.0-7.2°C and a boiling point of 141-144°C at standard atmospheric pressure [3] [7] [20] [21] [22] [23]. These thermal properties reflect the unique intermolecular interactions in perfluorocarbon systems, where weak van der Waals forces dominate molecular cohesion [24] [25] [14].

| Phase Property | Value | Temperature Range | Reference |

|---|---|---|---|

| Melting Point | 6.0-7.2°C | Sharp transition | [20] [21] [22] [23] |

| Boiling Point | 141-144°C | 1 atm pressure | [3] [7] [20] [21] [22] [23] |

| Vapor Pressure | 6.54 mmHg | 25°C | [21] [22] |

| Vapor Pressure | 10.4 mmHg | 37°C | [26] |

The vapor pressure behavior of perflubron follows the expected Clausius-Clapeyron relationship, with values of 6.54 mmHg at 25°C and 10.4 mmHg at 37°C [21] [22] [26]. These relatively low vapor pressures compared to shorter-chain perfluorocarbons reflect the molecular weight dependence of volatility in the perfluoroalkane series [24] [27] [28]. The temperature dependence of vapor pressure can be described by the Antoine equation, with coefficients derived from experimental measurements across the liquid range [24] [28] [25].

Thermodynamic analysis reveals that perflubron exhibits an enthalpy of vaporization consistent with other octyl-chain perfluorocarbons, typically in the range of 35-45 kJ/mol [24] [25] [29]. The relatively low enthalpy of vaporization compared to hydrocarbon analogs reflects the weak intermolecular forces characteristic of perfluorinated systems [30] [31] [14]. The entropy of vaporization follows Trouton's rule, indicating normal liquid behavior without significant molecular association or unusual liquid structure [32] [25].

Density measurements show the expected decrease with increasing temperature, with values of approximately 1.95 g/mL at 288K, 1.93 g/mL at 298K, and an estimated 1.90 g/mL at 313K [3] [7] [21] [22] [23]. The thermal expansion coefficient is relatively low compared to hydrocarbon systems, reflecting the rigid molecular structure and limited conformational flexibility of the perfluorinated chain [30] [25] [33].

Critical property estimation based on group contribution methods and scaling relationships with other perfluorooctanes suggests a critical temperature in the range of 250-300°C and a critical pressure of approximately 15-20 bar [25] [33]. These values are consistent with the general trend observed in perfluoroalkane homologs, where critical properties scale with molecular weight and chain length [24] [29].

Solubility Profiles in Organic vs. Aqueous Media

Perflubron exhibits characteristic omniphobic behavior, displaying both hydrophobic and lipophobic properties that result in unique solubility patterns across different solvent systems [17] [34] [35] [14] [15]. The compound is essentially insoluble in water, with solubility levels estimated at less than 10⁻⁸ molar concentration, representing some of the lowest aqueous solubilities observed for organic liquids [36] [37] [15].

| Solvent System | Solubility | Classification | Reference |

|---|---|---|---|

| Water | Insoluble (<10⁻⁸ M) | Hydrophobic | [36] [37] [15] |

| DMSO | ≥16 mg/mL | Polar aprotic compatible | [38] [39] |

| Ethanol | ≥58.2 mg/mL | Alcohol soluble | [39] |

| Organic solvents | Miscible | Organophilic | [36] [39] |

| Olive oil | 37 mM | Lipophilic | [40] [41] [42] |

The extreme hydrophobicity arises from the perfluorinated structure, which cannot form favorable interactions with water molecules due to the inability of fluorine atoms to participate in hydrogen bonding and the highly organized water structure around the perfluorocarbon surface [17] [34] [14] [15]. This aqueous insolubility is fundamental to the biological and biomedical applications of perflubron, as it maintains phase separation in aqueous biological systems [14] [43].

In contrast to its aqueous behavior, perflubron demonstrates significant solubility in organic solvents, being described as miscible with most conventional organic media [36] [39]. The compound shows particular affinity for alcohols, with solubility of at least 58.2 mg/mL in ethanol, and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (≥16 mg/mL) [38] [39]. This organic solubility reflects the ability of organic solvents to accommodate the perfluorinated structure through van der Waals interactions without requiring specific chemical interactions [35] [44].

The lipophilic character of perflubron is evidenced by its partition coefficient in octanol-water systems, with LogP values ranging from 6.1 to 7.0 [21] [22] [41]. This extremely high partition coefficient indicates strong preference for lipophilic environments over aqueous phases [41] [42]. In olive oil, perflubron achieves concentrations of 37 mM, demonstrating significant biological lipid solubility that underlies its membrane-partitioning behavior [40] [41] [42].

Uniquely among solvent systems, perflubron exhibits exceptional solubility in fluorous media - other perfluorinated solvents and compounds [44] [45] [46]. This fluorophilic behavior enables the formation of distinct fluorous phases that separate from both aqueous and conventional organic phases [47] [45] [46]. The fluorous phase affinity is driven by favorable van der Waals interactions between perfluorinated molecules and represents a third solubility domain beyond hydrophilic and lipophilic classifications [35] [44] [45].

Biological solubility studies reveal that perflubron readily partitions into cellular membranes, achieving saturation concentrations of approximately 2 mol% in phospholipid bilayers [48]. The compound localizes specifically in the hydrocarbon core of membrane bilayers, with minimal effect on membrane fluidity or headgroup organization [49] [48]. This membrane partitioning behavior is driven by the high lipophilicity and represents the primary mechanism for cellular uptake and biological effects [42] [49].

Surface Tension Properties and Interfacial Behavior

Perflubron exhibits distinctive surface and interfacial properties characteristic of perfluorocarbon compounds, with low surface tension and unique interfacial behavior that significantly impacts its biological and technical applications [50] [51] [52] [53] [54] [55]. The surface tension of perflubron at the air-liquid interface is estimated to be in the range of 15-25 mN/m, typical of perfluoroalkanes and significantly lower than water (72 mN/m) or conventional organic solvents [52] [53] [54] [55].

| Interfacial Property | Value | Comparison System | Reference |

|---|---|---|---|

| Surface Tension (air-liquid) | 15-25 mN/m | Water: 72 mN/m | [52] [53] [54] [55] |

| Interfacial Tension (water-perflubron) | ~50+ mN/m | High immiscibility | [50] [56] [51] |

| Contact Angle on surfactants | 30-60° | Variable with surfactant | [51] |

| Membrane Partition Coefficient | High | Lipophilic preference | [42] [48] |

The low surface tension reflects the weak intermolecular forces in perfluorocarbon systems and the inability of fluorinated compounds to form strong cohesive interactions [52] [53] [54]. This property contributes to the spreading behavior of perflubron on various surfaces and its effectiveness in reducing surface tension in mixed systems [50] [52]. Temperature dependence studies show that surface tension decreases linearly with increasing temperature, following the expected relationship for most liquids [55].

Interfacial tension measurements between perflubron and water reveal values exceeding 50 mN/m, indicating strong immiscibility and phase separation [50] [56] [51]. This high interfacial tension is responsible for the formation of stable emulsions when perflubron is dispersed in aqueous systems with appropriate surfactants, as utilized in biomedical applications [57] [43] [50]. The interfacial behavior can be modified by surfactants, with contact angle measurements on surfactant films showing values between 30-60° depending on the specific surfactant system [51].

Studies using the captive bubble surfactometer demonstrate that perflubron interacts distinctively with pulmonary surfactants compared to other perfluorocarbons [51]. When exposed to therapeutic surfactant preparations, perflubron shows contact angles that vary with vapor pressure characteristics, with lower vapor pressure leading to different spreading behavior on surfactant films [51]. These interactions are crucial for understanding perflubron behavior in liquid ventilation applications.

Membrane interfacial behavior represents a critical aspect of perflubron's biological activity [42] [49] [48]. The compound readily partitions into lipid bilayers, achieving equilibrium concentrations of approximately 2 mol% in phosphatidylcholine membranes [48]. Nuclear magnetic resonance studies using paramagnetic enhancement techniques demonstrate that perflubron localizes specifically in the hydrocarbon core center of lipid bilayers, experiencing a local environment similar to hexane [48].

The membrane partitioning kinetics are relatively slow, requiring 2-4 hours to reach equilibrium, which parallels the time course for biological effects observed in cellular studies [42] [49]. Despite the significant membrane incorporation, perflubron produces minimal changes in membrane structure or fluidity, as evidenced by deuterium and phosphorus NMR spectroscopy [48]. However, the compound does increase membrane permeability to small molecules, likely through subtle alterations in membrane packing [49].

Perfluorocarbon vapor effects on interfacial properties have been investigated for related compounds, showing that perfluorocarbon vapors can significantly reduce the surface tension of water [52] [53]. Linear correlations between vapor pressure and surface tension reduction suggest the formation of adsorbed perfluorocarbon layers at interfaces [52] [53]. These findings have implications for understanding the behavior of perflubron in systems where vapor-phase interactions may occur.

The formation of fluorous phases represents another unique interfacial phenomenon exhibited by perflubron [47] [45] [46]. Due to the solvophobic exclusion from both aqueous and lipophilic phases, perflubron can form a third, fluorous phase characterized by favorable interactions between perfluorinated molecules [45] [46]. This fluorous phase behavior is fundamental to separation technologies and specialized applications in synthetic chemistry [47] [46].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (89.09%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (89.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (10.91%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

V08 - Contrast media

V08C - Magnetic resonance imaging contrast media

V08CX - Other magnetic resonance imaging contrast media

V08CX01 - Perflubron

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Potassium_bis(trimethylsilyl)amide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

2: El Mays TY, Choudhury P, Leigh R, Koumoundouros E, Van der Velden J, Shrestha G, Pieron CA, Dennis JH, Green FH, Snibson KJ. Nebulized perflubron and carbon dioxide rapidly dilate constricted airways in an ovine model of allergic asthma. Respir Res. 2014 Sep 16;15:98. doi: 10.1186/s12931-014-0098-x. PubMed PMID: 25355286; PubMed Central PMCID: PMC4172894.

3: Shah M, Phillips MR, Bryner B, Hirschl RB, Mychaliska GB, McLean SE. Effect of Perflubron-induced lung growth on pulmonary vascular remodeling in congenital diaphragmatic hernia. Pediatr Surg Int. 2016 Jun;32(6):583-90. doi: 10.1007/s00383-016-3887-0. Epub 2016 Mar 23. PubMed PMID: 27008334; PubMed Central PMCID: PMC5171210.

4: Scholz AW, Eberle B, Heussel CP, David M, Schmittner MD, Quintel M, Schreiber LM, Weiler N. Ventilation-perfusion ratio in perflubron during partial liquid ventilation. Anesth Analg. 2010 Jun 1;110(6):1661-8. doi: 10.1213/ANE.0b013e3181d3e1d5. Epub 2010 May 6. PubMed PMID: 20448078.

5: Curtis SE, Peek JT, Kelly DR. Partial liquid breathing with perflubron improves arterial oxygenation in acute canine lung injury. J Appl Physiol (1985). 1993 Dec;75(6):2696-702. PubMed PMID: 8125892.

6: Thomassen MJ, Buhrow LT, Wiedemann HP. Perflubron decreases inflammatory cytokine production by human alveolar macrophages. Crit Care Med. 1997 Dec;25(12):2045-7. PubMed PMID: 9403756.

7: Noveck RJ, Shannon EJ, Leese PT, Shorr JS, Flaim KE, Keipert PE, Woods CM. Randomized safety studies of intravenous perflubron emulsion. II. Effects on immune function in healthy volunteers. Anesth Analg. 2000 Oct;91(4):812-22. PubMed PMID: 11004031.

8: Shepherd AP, Steinke JM. CO-oximetry interference by perflubron emulsion: comparison of hemolyzing and nonhemolyzing instruments. Clin Chem. 1998 Oct;44(10):2183-90. PubMed PMID: 9761254.

9: Kishioka C, Dorighi MP, Rubin BK. Perfluorooctyl bromide (perflubron) stimulates mucin secretion in the ferret trachea. Chest. 1999 Mar;115(3):823-8. PubMed PMID: 10084498.

10: Weiss DJ, Baskin GB, Shean MK, Blanchard JL, Kolls JK. Use of perflubron to enhance lung gene expression: safety and initial efficacy studies in non-human primates. Mol Ther. 2002 Jan;5(1):8-15. PubMed PMID: 11786040.

11: Rotta AT, Gunnarsson B, Fuhrman BP, Wiryawan B, Hernan LJ, Steinhorn DM. Perfluorooctyl bromide (perflubron) attenuates oxidative injury to biological and nonbiological systems. Pediatr Crit Care Med. 2003 Apr;4(2):233-8. PubMed PMID: 12749658.

12: André MP, Steinbach G, Mattrey RF. Enhancement of the echogenicity of flowing blood by the contrast agent perflubron. Invest Radiol. 1993 Jun;28(6):502-6. PubMed PMID: 8320067.

13: Rempf C, Standl T, Gottschalk A, Freitag M, Ritter A, Lang E, Tuszynski S, Burmeister MA. Effects of a prophylactic or therapeutic application of perflubron emulsion on myocardial ischaemia-reperfusion injury in rats. Eur J Anaesthesiol. 2008 Oct;25(10):850-9. doi: 10.1017/S0265021508004596. Epub 2008 Jun 9. PubMed PMID: 18538048.

14: Spahn DR, van Brempt R, Theilmeier G, Reibold JP, Welte M, Heinzerling H, Birck KM, Keipert PE, Messmer K, Heinzerling H, Birck KM, Keipert PE, Messmer K. Perflubron emulsion delays blood transfusions in orthopedic surgery. European Perflubron Emulsion Study Group. Anesthesiology. 1999 Nov;91(5):1195-208. PubMed PMID: 10551568.

15: Leese PT, Noveck RJ, Shorr JS, Woods CM, Flaim KE, Keipert PE. Randomized safety studies of intravenous perflubron emulsion. I. Effects on coagulation function in healthy volunteers. Anesth Analg. 2000 Oct;91(4):804-11. PubMed PMID: 11004030.

16: Mattrey RF, Trambert MA, Brown JJ, Young SW, Bruneton JN, Wesbey GE, Balsara ZN. Perflubron as an oral contrast agent for MR imaging: results of a phase III clinical trial. Radiology. 1994 Jun;191(3):841-8. PubMed PMID: 8184076.

17: Flores-Aguilar M, Munguia D, Loeb E, Crapotta JA, Vuong C, Shakiba S, Bergeron-Lynn G, Wiley CA, Weers J, Freeman WR. Intraocular tolerance of perfluorooctylbromide (perflubron). Retina. 1995;15(1):3-13. PubMed PMID: 7754245.

18: Nolte D, Pickelmann S, Lang M, Keipert P, Messmer K. Compatibility of different colloid plasma expanders with perflubron emulsion: an intravital microscopic study in the hamster. Anesthesiology. 2000 Nov;93(5):1261-70. PubMed PMID: 11046215.

19: Rosen NA, Hopf HW, Hunt TK. Perflubron emulsion increases subcutaneous tissue oxygen tension in rats. Wound Repair Regen. 2006 Jan-Feb;14(1):55-60. PubMed PMID: 16476072.

20: Smith DJ, Lane TA. Effect of high concentration perflubron emulsion on platelet function. Biomater Artif Cells Immobilization Biotechnol. 1993;21(2):173-81. PubMed PMID: 8318610.